molecular formula C7H15ClFN B3422030 trans-4-(Fluoromethyl)cyclohexanamine hydrochloride CAS No. 2375274-34-1

trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

Cat. No.: B3422030
CAS No.: 2375274-34-1
M. Wt: 167.65 g/mol
InChI Key: RVMPGAJWCRIMCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is 1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H/t5-,6- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used as a precursor for synthesizing pharmaceutical intermediates, such as hydrochloride salt of trans-4-aminocyclohexanol. A study reported a two-step synthesis process starting from p-aminophenol, which involved acetylation followed by catalytic hydrogenation to achieve high selectivity and yield for the trans isomer (Li Jia-jun, 2012).

Catalysis

  • Proline derivatives, including those related to trans-4-(Fluoromethyl)cyclohexanamine, have been studied for their catalytic activity in hydrogen-deuterium exchange reactions. Specific isomer interactions, notably with cis- and trans- conformations, significantly affect catalytic efficiency, highlighting the importance of structural considerations in catalyst design (E. L. Myers, Michael J. Palte, R. Raines, 2019).

Material Science

  • In material science, the structural properties and interactions of trans-2-halocyclohexanols, which are structurally similar to trans-4-(Fluoromethyl)cyclohexanamine, have been investigated using infrared spectroscopy and theoretical calculations. These studies provide insights into the conformational equilibria and hydrogen bonding in such compounds, which are crucial for understanding their behavior in various applications (M. P. Freitas, C. Tormena, R. Rittner, 2001).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-(Trifluoromethyl)cyclohexanamine, indicates that it is classified as having acute toxicity (oral, category 4), and it can cause severe skin burns and eye damage . While this does not directly apply to trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, it suggests that similar safety precautions should be taken when handling this compound.

Properties

IUPAC Name

4-(fluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMPGAJWCRIMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-34-1
Record name (1r,4r)-4-(fluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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